REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[C:10]([CH2:11][CH3:12])=[CH:9][N:8]=[C:7]([CH3:13])[N:6]=1>>[CH2:11]([C:10]1[C:5]([NH:2][NH2:3])=[N:6][C:7]([CH3:13])=[N:8][CH:9]=1)[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
0.398 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
216 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1CC)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred in a sealed tube at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remaining hydrazine was evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (SiO2, methanol/ammonia/dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NC(=NC1)C)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 mg | |
YIELD: PERCENTYIELD | 68.2% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |